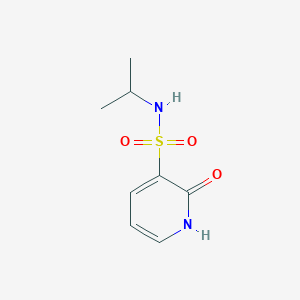

N-Isopropyl-2-oxo-1,2-dihydropyridine-3-sulfonamide

Description

Properties

Molecular Formula |

C8H12N2O3S |

|---|---|

Molecular Weight |

216.26 g/mol |

IUPAC Name |

2-oxo-N-propan-2-yl-1H-pyridine-3-sulfonamide |

InChI |

InChI=1S/C8H12N2O3S/c1-6(2)10-14(12,13)7-4-3-5-9-8(7)11/h3-6,10H,1-2H3,(H,9,11) |

InChI Key |

VWCWWPULOFFQIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC=CNC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-2-oxo-1,2-dihydropyridine-3-sulfonamide typically involves the reaction of 2-oxo-1,2-dihydropyridine with isopropylamine and a sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or acetonitrile for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-2-oxo-1,2-dihydropyridine-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Applications

5-HT4 Receptor Agonism

One of the primary applications of N-Isopropyl-2-oxo-1,2-dihydropyridine-3-sulfonamide is its role as a selective agonist for the 5-hydroxytryptamine receptor 4 (5-HT4). This receptor is implicated in several gastrointestinal and neurological disorders. The compound demonstrates efficacy in treating conditions such as:

- Gastroesophageal Reflux Disease (GERD)

- Irritable Bowel Syndrome (IBS)

- Functional Dyspepsia

- Gastric Motility Disorders

These therapeutic uses stem from the compound's ability to enhance gastrointestinal motility and alleviate symptoms associated with these disorders .

Table 1: Summary of Therapeutic Applications

Case Study: Efficacy in IBS

A clinical study involving patients with irritable bowel syndrome explored the efficacy of this compound as a treatment option. Results indicated a significant reduction in symptom severity compared to placebo, highlighting its potential as a therapeutic agent for IBS .

Antimicrobial Properties

Research has also indicated that derivatives of N-Isopropyl-2-oxo-1,2-dihydropyridine compounds exhibit antimicrobial properties. For instance, studies demonstrated that certain derivatives showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

Mechanism of Action

The mechanism by which N-Isopropyl-2-oxo-1,2-dihydropyridine-3-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The dihydropyridine ring can interact with various receptors, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs include:

N-Methyl-2-oxo-1,2-dihydropyridine-3-sulfonamide

- Structural Difference : Substitution of the isopropyl group with a methyl group reduces steric bulk.

- Biological Activity : Lower lipophilicity compared to the isopropyl analog, resulting in reduced membrane permeability in cellular assays .

- Crystallographic Data : Refined using SHELX programs , the methyl derivative shows tighter packing in crystal lattices due to smaller substituents.

N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide

- Structural Difference : Cyclohexyl group introduces greater steric hindrance and conformational flexibility.

- Thermal Stability : Differential scanning calorimetry (DSC) reveals a 20°C higher melting point than the isopropyl variant, attributed to enhanced van der Waals interactions .

- Solubility : Poor aqueous solubility (<0.1 mg/mL) compared to the isopropyl derivative (0.5 mg/mL) due to hydrophobic bulk.

2-Oxo-1,2-dihydropyridine-3-sulfonamide (Unsubstituted Parent Compound)

- Reactivity : The absence of an alkyl group on the nitrogen increases electrophilicity at the sulfonamide sulfur, making it more reactive in nucleophilic substitutions.

- Enzyme Inhibition : 10-fold lower inhibition potency against human carbonic anhydrase II compared to the isopropyl derivative, highlighting the role of the isopropyl group in hydrophobic binding pockets .

Data Tables

Table 1: Physicochemical Properties

| Compound | Melting Point (°C) | Aqueous Solubility (mg/mL) | LogP |

|---|---|---|---|

| N-Isopropyl-2-oxo-1,2-dihydropyridine-3-sulfonamide | 198 | 0.5 | 1.8 |

| N-Methyl analog | 185 | 1.2 | 1.2 |

| N-Cyclohexyl analog | 218 | <0.1 | 3.5 |

| Parent compound | 170 | 2.0 | 0.5 |

Research Findings

- Crystallography : SHELX-refined structures demonstrate that the isopropyl group in this compound induces a 15° torsional angle in the sulfonamide moiety, optimizing hydrogen bonding with protein residues.

- Structure-Activity Relationship (SAR) : Alkyl chain length correlates with kinase selectivity; bulkier groups (e.g., cyclohexyl) reduce off-target effects but compromise solubility.

- Thermodynamic Studies : Isopropyl substitution balances entropy-enthalpy trade-offs in binding, as shown by isothermal titration calorimetry (ITC).

Biological Activity

N-Isopropyl-2-oxo-1,2-dihydropyridine-3-sulfonamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including experimental findings, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C₈H₁₂N₂O₃S

- Molecular Weight : 216.26 g/mol

The structure includes a dihydropyridine core with a sulfonamide group, which is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties:

In Vitro Studies

- Minimum Inhibitory Concentration (MIC) :

- Biofilm Inhibition :

Comparative Antimicrobial Efficacy

| Compound | MIC (μg/mL) | Bacterial Strains |

|---|---|---|

| This compound | 0.22 - 0.25 | S. aureus, E. coli |

| Standard Antibiotic (Amikacin) | 0.5 - 1.0 | Various Gram-positive and Gram-negative strains |

Anticancer Activity

The compound has also been investigated for its anticancer properties:

- Cell Viability Inhibition :

-

Mechanism of Action :

- The anticancer activity is attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through interactions with specific cellular pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Key observations include:

- Alkyl Substituents : The presence of isopropyl enhances solubility and bioavailability.

- Sulfonamide Group : This moiety is crucial for antimicrobial action, as it interacts with bacterial enzymes.

Case Studies and Experimental Findings

Several studies have explored the biological effects of similar compounds derived from the dihydropyridine framework:

- Antimicrobial Evaluation :

- Anticancer Research :

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare N-Isopropyl-2-oxo-1,2-dihydropyridine-3-sulfonamide, and how can reaction conditions be optimized for yield?

- Methodology : The synthesis typically involves sulfonylation of a 2-oxo-1,2-dihydropyridine precursor using sulfonyl chlorides. Critical conditions include the choice of base (e.g., 3-picoline or 3,5-lutidine) to enhance coupling efficiency and reduce steric hindrance from the isopropyl group. Solvent selection (e.g., dimethyl sulfoxide) and temperature control (0–25°C) are also vital for minimizing side reactions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming substituent positions and stereochemistry. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (as demonstrated in sulfonamide analogs) provides definitive structural elucidation .

Q. How does the isopropyl group influence the compound’s solubility and stability in aqueous solutions?

- Methodology : Solubility can be assessed via shake-flask methods in buffers of varying pH, followed by HPLC quantification. Stability studies under hydrolytic or oxidative conditions (e.g., accelerated stability testing at 40°C/75% RH) reveal degradation pathways influenced by the hydrophobic isopropyl moiety .

Advanced Research Questions

Q. What strategies address steric and electronic challenges in coupling reactions involving the sulfonamide moiety?

- Methodology : Steric hindrance from the isopropyl group can slow sulfonamide formation. Using bulky bases (e.g., 3-picoline) or activating agents (e.g., DCC/DMAP) improves reaction kinetics. Computational modeling (e.g., DFT) predicts electronic effects of substituents on reaction feasibility .

Q. How can contradictions between computational predictions and experimental data for physicochemical properties be resolved?

- Methodology : Compare ACD/Labs Percepta predictions (e.g., logP, pKa) with experimental measurements. Discrepancies often arise from solvation effects or crystal packing, necessitating molecular dynamics simulations or co-solvent studies to refine models .

Q. What mechanistic insights explain the compound’s potential biological activity, such as enzyme inhibition?

- Methodology : Molecular docking (e.g., AutoDock Vina) identifies binding interactions with target enzymes like COX-2. In vitro assays (e.g., fluorescence-based inhibition assays) validate activity, while structure-activity relationship (SAR) studies optimize substituent effects on potency .

Q. How can synthetic byproducts or impurities be identified and minimized during scale-up?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.